5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
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Overview
Description
The compound 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a complex organic molecule often explored in medicinal chemistry for its potential therapeutic properties. With its multifaceted structure, this compound exhibits unique chemical reactivity and interaction potential, making it a subject of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves a multi-step process:
Piperazine Introduction: : Utilizing piperazine to form a linkage with a methoxyphenyl group.
Pyran Formation: : Cyclization to form the pyran ring structure.
Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate these transformations.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve large-scale batch reactors, with stringent control over temperature, pH, and solvent purity. The use of automated synthesisers and continuous flow chemistry could further optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: : Reduction of the pyran ring could yield a tetrahydropyran derivative.
Substitution: : The benzyloxy group is susceptible to nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
These reactions yield derivatives with altered functional groups, potentially enhancing or modifying the compound's bioactivity and solubility.
Scientific Research Applications
5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: finds applications across several domains:
Chemistry: : As a model compound for studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its anti-inflammatory and analgesic properties.
Industry: : Utilized in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. It often mimics or inhibits natural substrates, thereby modulating biological pathways. The piperazinyl and methoxyphenyl groups play a crucial role in binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-methyl-4H-pyran-4-one: : Lacks the piperazinyl and methoxyphenyl groups, leading to different reactivity and biological activity.
2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: : Without the benzyloxy group, altering its chemical properties and applications.
Uniqueness
The presence of both the benzyloxy and methoxyphenyl piperazine groups makes 5-(benzyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one unique in its structural complexity and potential for diverse biological interactions.
This is a detailed exploration of the compound's synthesis, reactivity, and applications, highlighting its significance in various scientific domains. Feel free to ask if there's anything more specific you’d like to dive into!
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-9-7-20(8-10-21)26-13-11-25(12-14-26)16-22-15-23(27)24(18-29-22)30-17-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNSQIGPBGYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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